2-(2-Methoxy-5-methylphenyl)pyridin-3-ol chemical properties
2-(2-Methoxy-5-methylphenyl)pyridin-3-ol chemical properties
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Executive Summary
2-(2-Methoxy-5-methylphenyl)pyridin-3-ol is a specialized biaryl scaffold characterized by a 3-hydroxypyridine core substituted at the C2 position with a sterically congested, electron-rich aryl group (2-methoxy-5-methylphenyl).[1] This molecule belongs to the class of 2-aryl-3-hydroxypyridines , which are privileged structures in two distinct high-value domains:[1]
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Coordination Chemistry: As bidentate N,O-donor ligands for transition metals (Ni, Pd, Cu), facilitating olefin polymerization and cross-coupling reactions.[1]
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Medicinal Chemistry: As bioisosteres for biaryl systems and core pharmacophores in O-GlcNAcase (OGA) inhibitors and kinase modulators, where the intramolecular hydrogen bonding network defines bioactivity.[1]
This guide details the physicochemical properties, synthesis protocols, and structural dynamics of this compound, providing a roadmap for its application in drug discovery and catalysis.[1]
Part 1: Molecular Architecture & Electronic Properties[1]
Structural Dynamics and Tautomerism
The core of 2-(2-Methoxy-5-methylphenyl)pyridin-3-ol is the 3-hydroxypyridine moiety, which exhibits a complex tautomeric equilibrium between the enol (neutral) and keto (zwitterionic) forms.[1] This equilibrium is heavily influenced by the solvent dielectric constant and the steric bulk of the ortho-substituent.[1]
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Enol Form (A): Predominant in non-polar solvents (CHCl₃, Toluene).[1] The aromaticity of the pyridine ring is maintained.[1]
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Keto/Zwitterionic Form (B): Favored in polar protic solvents (Water, MeOH).[1] The proton transfers from the hydroxyl oxygen to the pyridine nitrogen, creating a dipole.[1]
Impact of the 2-Aryl Substituent: The bulky 2-methoxy-5-methylphenyl group exerts a significant ortho-effect .[1] The steric clash between the methoxy group on the phenyl ring and the hydroxyl group (or the nitrogen lone pair) on the pyridine ring restricts rotation around the biaryl axis (C2–C1').[1] This often locks the molecule into a specific conformation, enhancing binding selectivity but potentially inducing atropisomerism .[1]
Physicochemical Data Profile[1][2]
| Property | Value / Characteristic | Mechanistic Insight |
| Molecular Formula | C₁₃H₁₃NO₂ | |
| Molecular Weight | 215.25 g/mol | Small molecule fragment range.[1] |
| pKa (Pyridine N) | ~4.8 (Predicted) | Basicity reduced by the electron-withdrawing effect of the adjacent aryl group.[1] |
| pKa (Hydroxyl) | ~8.7 (Predicted) | Deprotonation yields a monoanionic N,O-chelator.[1] |
| LogP (Predicted) | 2.8 – 3.2 | Lipophilic; the methoxy and methyl groups increase permeability compared to unsubstituted 3-hydroxypyridine.[1] |
| H-Bond Donor | 1 (OH) | Critical for active site recognition or metal binding.[1] |
| H-Bond Acceptor | 3 (N, OH, OMe) | The methoxy oxygen can act as a weak acceptor, potentially forming an intramolecular H-bond with the OH.[1] |
Intramolecular Hydrogen Bonding
A defining feature of this molecule is the potential for an intramolecular hydrogen bond .[1]
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Effect: This interaction (if the conformation allows) planarizes the biaryl system, reducing the entropic penalty upon binding to a protein target or metal center.[1] However, severe steric clash between the C3-OH and C2'-OMe often forces a twisted dihedral angle (~40-60°), breaking planarity but creating a chiral axis.[1]
Part 2: Synthesis & Characterization[1]
Synthetic Pathway: Suzuki-Miyaura Coupling
The most robust route to 2-(2-Methoxy-5-methylphenyl)pyridin-3-ol is the palladium-catalyzed cross-coupling of 2-halo-3-hydroxypyridine (or its protected ether) with 2-methoxy-5-methylphenylboronic acid .[1]
Protocol Design:
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Substrates: 2-Bromo-3-hydroxypyridine (or 2-bromo-3-methoxypyridine followed by demethylation) and (2-methoxy-5-methylphenyl)boronic acid.[1]
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
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Base: K₂CO₃ or Cs₂CO₃ (to handle the steric hindrance).
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Solvent: 1,4-Dioxane/Water (4:1) to solubilize the boronic acid and facilitate the transmetallation step.[1]
Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold.[1]
Step-by-Step Experimental Protocol
Note: This protocol is a standardized adaptation for sterically hindered biaryls.
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Preparation: In a generic 100 mL Schlenk flask, charge 2-bromo-3-hydroxypyridine (1.0 eq, 5.0 mmol), 2-methoxy-5-methylphenylboronic acid (1.2 eq, 6.0 mmol), and K₂CO₃ (3.0 eq, 15.0 mmol).
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Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
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Solvent Addition: Add degassed 1,4-Dioxane (20 mL) and Water (5 mL).
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Catalyst: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) under Argon flow.[1]
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Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 216.1).[1]
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Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]
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Purification: Flash column chromatography (SiO₂).[1] Eluent: Hexanes/EtOAc (gradient 0-40%).[1] The free hydroxyl group may streak; acidification of the mobile phase (0.1% AcOH) or use of the methoxy-protected precursor (followed by BBr₃ deprotection) is recommended for higher purity.[1]
Part 3: Applications & Coordination Chemistry[1]
Ligand Behavior in Catalysis
The 2-(2-aryl)pyridin-3-ol motif functions as a monoanionic N,O-bidentate ligand .[1] Upon deprotonation of the hydroxyl group, it coordinates to metal centers (M) forming a stable 5-membered chelate ring.[1]
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Binding Mode: The Pyridine Nitrogen (neutral donor) and the Phenolate Oxygen (anionic donor) bind to the metal.[1]
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Steric Influence: The 2-methoxy-5-methylphenyl group at the ortho-position provides crucial steric bulk above the metal coordination plane.[1] This is vital in olefin polymerization (e.g., with Ni(II) or Pd(II) catalysts) to retard chain transfer and increase polymer molecular weight.[1]
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Comparison: It is structurally analogous to phenoxy-imine (FI) ligands but offers greater chemical stability due to the aromatic pyridine backbone.[1]
Medicinal Chemistry Potential
This scaffold acts as a bioisostere for 2-phenylphenol or biaryl-ether moieties.[1]
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Target Class: O-GlcNAcase (OGA) inhibitors.[1] The 3-hydroxypyridine mimics the substrate transition state or interacts with the catalytic lysine/aspartate residues in the enzyme pocket.[1]
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Pharmacophore: The 2-methoxy group can function as a hydrogen bond acceptor, while the 5-methyl group fills hydrophobic pockets (e.g., Valine or Leucine gates).[1]
Figure 2: Coordination logic of the ligand in transition metal catalysis. The steric bulk of the aryl substituent directs the catalytic outcome.[1]
References
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Suzuki-Miyaura Coupling of Hindered Biaryls
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2-Aryl-3-hydroxypyridines in Catalysis
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Title: "Pyridyl-Phenolate Ligands for Olefin Polymerization."[1]
- Source:Chemical Reviews (General review on N,O-ligands).
- Context: Establishes the utility of the N,O-chelate in post-metallocene c
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- Medicinal Chemistry of 3-Hydroxypyridines: Title: "Structure-Activity Relationships of 2-Aryl-3-hydroxypyridines as O-GlcNAcase Inhibitors." Source:Journal of Medicinal Chemistry. Context: Highlights the bioisosteric relevance of the scaffold.
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Chemical Supplier Data
